Cas no 598-81-2 ((R)-(+)-Lactamide)
(R)-(+)-Lactamide Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-Lactamide
- (R)-2-Hydroxypropanamide
- (R)-(+)-2-Hydroxypropionamide
- (2R)-2-oxidanylpropanamide
- (R)-()-Lactamide
- (R)-Lactamide
- 2-hydroxypropanamide
- 2-hydroxypropionamide
- 436801_ALDRICH
- AC1LTCRZ
- AC1Q29B5
- AC1Q29B6
- ethanol carboxamide
- ethoxyamide
- lactic acid amide
- Propanamide,2-hydroxy-, (R)-
- (+)-Lactamide
- (2R)-2-hydroxypropanamide
- D-lactamide
- Propanamide, 2-hydroxy-, (2R)-
- (R)-2-hydroxy-propionamide
- SXQFCVDSOLSHOQ-UWTATZPHSA-
- SXQFCVDSOLSHOQ-UWTATZPHSA-N
- 6455AE
- EN300-212052
- InChI=1/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1
- A814549
- CS-W016674
- (R)-(+)-Lactamide, 97%
- AC1144
- L0167
- DTXSID10364145
- 598-81-2
- MFCD00210310
- AKOS006337752
- AKOS015840294
- CHEBI:182630
- R-(+)-Lactamide 97+% cp 98+% ee
- DB-000758
- 849-365-5
-
- MDL: MFCD00210310
- Inchi: 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1
- InChI Key: SXQFCVDSOLSHOQ-UWTATZPHSA-N
- SMILES: O[C@@H](C(N)=O)C
Computed Properties
- Exact Mass: 89.04771
- Monoisotopic Mass: 89.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: -1.1
- Topological Polar Surface Area: 63.3
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 50-53 °C (lit.)
- Boiling Point: 281.9°C at 760 mmHg
- Flash Point: 124.3±22.6 °C
- Refractive Index: 20.5 ° (C=10, H2O)
- PSA: 63.32
- Specific Rotation: 21 º (c=10 in H2O)
- Optical Activity: [α]20/D +21.0°, c = 10 in H2O
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
(R)-(+)-Lactamide Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/37/38
- Safety Instruction: S24/25:Prevent skin and eye contact.
-
Hazardous Material Identification:
- Risk Phrases:R23/24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-(+)-Lactamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L101038-50mg |
(R)-(+)-Lactamide |
598-81-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | L101038-100mg |
(R)-(+)-Lactamide |
598-81-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | L101038-500mg |
(R)-(+)-Lactamide |
598-81-2 | 500mg |
$ 80.00 | 2022-06-04 | ||
| abcr | AB491403-1 g |
(R)-(+)-Lactamide, 95%; . |
598-81-2 | 95% | 1g |
€77.40 | 2023-06-15 | |
| abcr | AB491403-5 g |
(R)-(+)-Lactamide, 95%; . |
598-81-2 | 95% | 5g |
€111.70 | 2023-06-15 | |
| abcr | AB491403-10 g |
(R)-(+)-Lactamide, 95%; . |
598-81-2 | 95% | 10g |
€154.90 | 2023-06-15 | |
| abcr | AB491403-25 g |
(R)-(+)-Lactamide, 95%; . |
598-81-2 | 95% | 25g |
€256.20 | 2023-06-15 | |
| abcr | AB491403-100 g |
(R)-(+)-Lactamide, 95%; . |
598-81-2 | 95% | 100g |
€631.70 | 2023-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0167-25g |
(R)-(+)-Lactamide |
598-81-2 | 98.0%(GC&N) | 25g |
¥1990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0167-5g |
(R)-(+)-Lactamide |
598-81-2 | 98.0%(GC&N) | 5g |
¥590.0 | 2022-05-30 |
(R)-(+)-Lactamide Suppliers
(R)-(+)-Lactamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (R)-(+)-Lactamide
Comprehensive Guide to (R)-(+)-Lactamide (CAS No. 598-81-2): Properties, Applications, and Industry Insights
(R)-(+)-Lactamide (CAS No. 598-81-2) is a chiral organic compound belonging to the class of lactam derivatives. This optically active molecule has garnered significant attention in pharmaceutical research, specialty chemicals, and biochemical applications due to its unique stereochemistry and functional versatility. With the growing demand for enantiomerically pure compounds in drug development, (R)-(+)-Lactamide serves as a valuable building block for synthesizing complex molecules with high biological activity.
The compound's molecular formula is C3H7NO2, featuring a lactam ring structure that contributes to its stability and reactivity profile. As researchers increasingly focus on green chemistry and sustainable synthesis methods, (R)-(+)-Lactamide has emerged as an interesting subject due to its potential as a bio-based intermediate. The compound's chiral purity makes it particularly valuable for asymmetric synthesis applications, where enantioselectivity is crucial for product efficacy.
In pharmaceutical applications, (R)-(+)-Lactamide serves as a precursor for various active pharmaceutical ingredients (APIs). Its structural features make it suitable for developing neurologically active compounds, with researchers exploring its potential in addressing neurodegenerative conditions. The compound's compatibility with peptide synthesis techniques has also made it valuable in developing novel therapeutic agents, particularly in the field of targeted drug delivery systems.
The cosmetic and personal care industry has shown increasing interest in (R)-(+)-Lactamide derivatives for their potential as skin-conditioning agents. Recent studies suggest that certain derivatives may offer moisturizing benefits and support skin barrier function, aligning with the growing consumer demand for science-backed skincare ingredients. This application has gained particular attention in the development of anti-aging formulations and sensitive skin products.
From a manufacturing perspective, the production of (R)-(+)-Lactamide typically involves enantioselective synthesis methods to ensure high optical purity. Advanced techniques such as enzymatic resolution and asymmetric catalysis have been employed to achieve the desired stereochemical configuration. The compound's stability under various conditions makes it suitable for diverse industrial applications while maintaining its chiral integrity throughout processing.
Market analysis indicates steady growth in demand for (R)-(+)-Lactamide, particularly from the pharmaceutical and specialty chemicals sectors. The global push toward precision medicine and personalized therapeutics has further increased the need for high-purity chiral compounds like (R)-(+)-Lactamide. Industry experts project continued expansion in applications, especially in areas related to bioconjugation chemistry and prodrug development.
Quality control for (R)-(+)-Lactamide typically involves advanced analytical techniques including chiral HPLC to verify enantiomeric purity, along with standard characterization methods such as NMR spectroscopy and mass spectrometry. These rigorous quality standards ensure the compound meets the requirements of sensitive applications, particularly in pharmaceutical development where regulatory compliance is paramount.
Recent scientific literature highlights innovative applications of (R)-(+)-Lactamide in biomaterials engineering, particularly in developing biodegradable polymers with specific degradation profiles. Researchers are exploring its incorporation into tissue engineering scaffolds and controlled-release matrices, capitalizing on the compound's biocompatibility and structural versatility.
For researchers and industry professionals working with (R)-(+)-Lactamide, proper handling and storage recommendations include protection from moisture and maintenance of appropriate temperature conditions to preserve the compound's stability. While not classified as hazardous under standard conditions, good laboratory practices should always be followed when handling any chemical substance.
The future outlook for (R)-(+)-Lactamide appears promising, with ongoing research exploring novel synthetic applications and potential therapeutic uses. As the chemical industry continues to emphasize sustainable chemistry and green synthesis approaches, compounds like (R)-(+)-Lactamide that offer both functionality and environmental compatibility are likely to see increased adoption across multiple sectors.
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